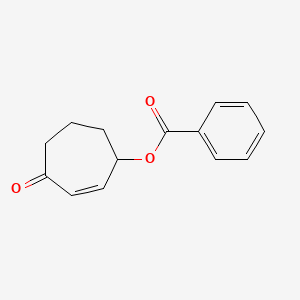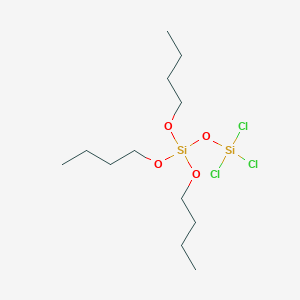
Tributyl trichlorosilyl orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl trichlorosilyl orthosilicate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both trichlorosilyl and orthosilicate groups, making it a unique and versatile compound in various chemical applications. This compound is known for its high reactivity and is used in a variety of industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
(C4H9O)4Si+HSiCl3→(C4H9)3SiOSiCl3+C4H9OH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and orthosilicic acid.
Condensation Reactions: The major products are siloxane polymers.
Scientific Research Applications
Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Similar in structure but contains tin instead of silicon.
Trichlorosilane: Contains the trichlorosilyl group but lacks the orthosilicate component.
Tetraethyl Orthosilicate: Contains the orthosilicate group but lacks the trichlorosilyl component.
Uniqueness
Tributyl trichlorosilyl orthosilicate is unique due to the presence of both trichlorosilyl and orthosilicate groups, which impart distinct reactivity and versatility. This dual functionality makes it valuable in applications where both silicon and orthosilicate chemistry are required.
Properties
CAS No. |
112142-47-9 |
|---|---|
Molecular Formula |
C12H27Cl3O4Si2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
tributyl trichlorosilyl silicate |
InChI |
InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3 |
InChI Key |
KPXASRZTHPQSHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


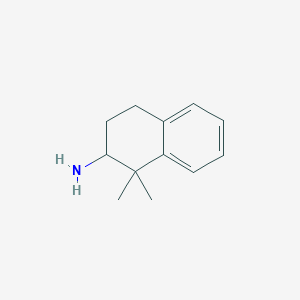
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
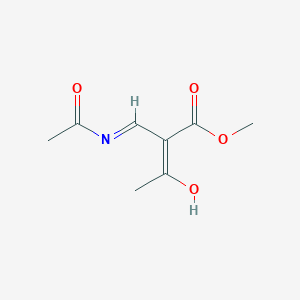
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
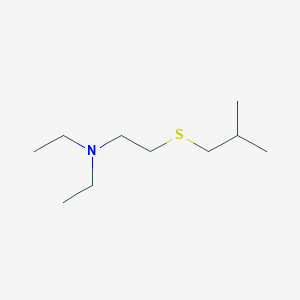

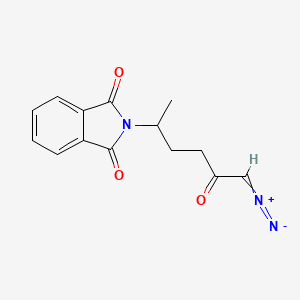
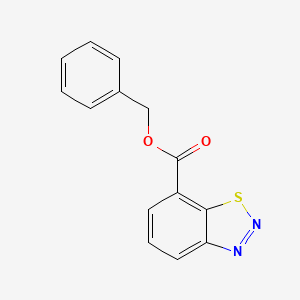
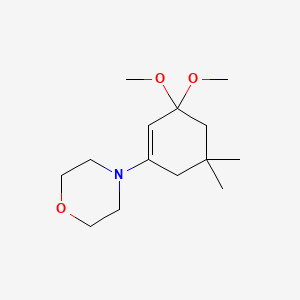
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
